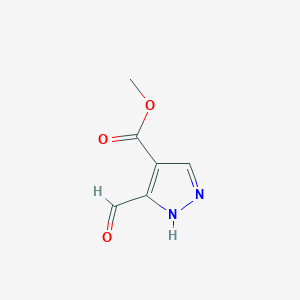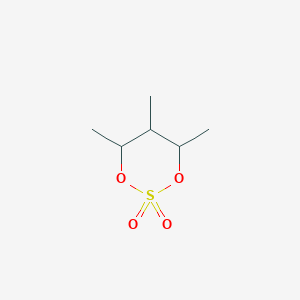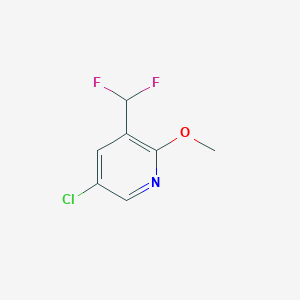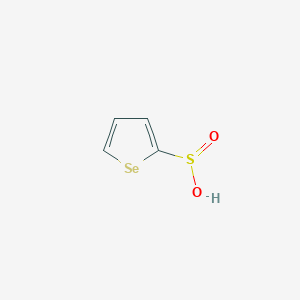
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) is a chemical compound with the molecular formula C12H18Br3N3O3 It is a triazine derivative, characterized by the presence of three bromopropanone groups attached to a triazinane ring
Métodos De Preparación
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) typically involves the reaction of 1,3,5-triazinane with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanone groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazinane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar compounds to 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) include:
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone): This compound has a similar structure but with shorter bromoethanone groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: This compound features acrylate groups instead of bromopropanone groups.
1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine: This compound has dimethylaminopropyl groups attached to the triazinane ring.
Propiedades
Número CAS |
65174-72-3 |
|---|---|
Fórmula molecular |
C12H18Br3N3O3 |
Peso molecular |
492.00 g/mol |
Nombre IUPAC |
1-[3,5-bis(3-bromopropanoyl)-1,3,5-triazinan-1-yl]-3-bromopropan-1-one |
InChI |
InChI=1S/C12H18Br3N3O3/c13-4-1-10(19)16-7-17(11(20)2-5-14)9-18(8-16)12(21)3-6-15/h1-9H2 |
Clave InChI |
UYNTZRFVDTZUQI-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C(=O)CCBr)C(=O)CCBr)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)

![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)

